4-(Iodomethyl)pyrrolidin-2-one
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Overview
Description
4-(Iodomethyl)pyrrolidin-2-one is an organic compound with the molecular formula C5H8INO . It is a powder in physical form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is 1S/C5H8INO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) .Chemical Reactions Analysis
Pyrrolidine compounds, including this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The reactions occur in good yields and are highly trans-selective .Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.03 . It is a powder in physical form .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
4-(Iodomethyl)pyrrolidin-2-one is utilized in various synthetic pathways in organic chemistry. Ikeda et al. (1998) demonstrated its use in the synthesis of γ-lactones via triethylborane-mediated atom-transfer cyclisation of 2-iodo-N-(prop-2-enyl)acetamides, resulting in high yields of 4-(iodomethyl)pyrrolidin-2-ones (Ikeda, Teranishi, Nozaki, & Ishibashi, 1998). Similarly, Żmigrodzka et al. (2022) discussed the synthesis of pyrrolidines, highlighting their importance in medicine and industry, in [3+2] cycloaddition reactions involving N-methyl azomethine ylide (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).
Use in Developing Biologically Active Compounds
This compound derivatives are often explored for their biological activity. For example, Ince et al. (2020) synthesized novel pyrrolidines linked to 1,2,3-triazole derivatives, which showed significant in vitro anti-proliferative activities against human prostate cancer cells (Ince, Serttas, Demir, Atabey, Seferoğlu, Erdogan, Şahin, Erat, & Nural, 2020).
Catalytic and Structural Studies
The compound also plays a role in catalytic processes and structural studies. Bovino and Chemler (2012) utilized a catalytic enantioselective alkene aminohalogenation/cyclization involving atom transfer for synthesizing chiral 2-iodomethyl pyrrolidines (Bovino & Chemler, 2012). Additionally, the crystal and molecular structures of compounds containing this compound have been examined to understand their geometrical and electronic properties (Mozzchukhin, Macharashvili, Shklover, Struchkov, Shipov, Sergeev, Artamkin, Pestunovich, & Baukov, 1991).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that pyrrolidine derivatives, a group to which this compound belongs, have been shown to interact with a wide range of biological targets .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The physicochemical properties of pyrrolidine derivatives can influence their bioavailability .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine derivatives .
Properties
IUPAC Name |
4-(iodomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8INO/c6-2-4-1-5(8)7-3-4/h4H,1-3H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFCYFZAIZKPIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8INO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51101-44-1 |
Source
|
Record name | 4-(iodomethyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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